1-Ethyl-2,3-dimethylimidazolium bromide

Descripción general

Descripción

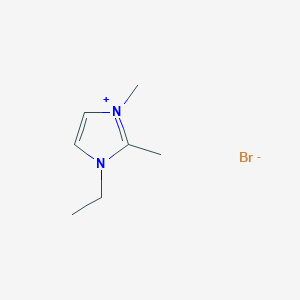

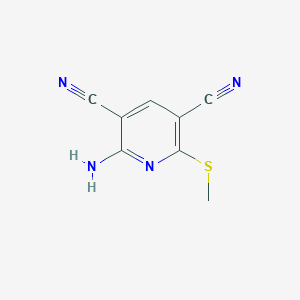

1-Ethyl-2,3-dimethylimidazolium bromide is a chemical compound with the CAS Number: 98892-76-3 . It has a molecular weight of 205.1 and its IUPAC name is 3-ethyl-1,2-dimethyl-1H-imidazol-3-ium bromide . It is typically stored at room temperature and appears as a white to yellow powder or crystals .

Synthesis Analysis

The synthesis of 1-Ethyl-2,3-dimethylimidazolium bromide can be achieved through a reaction method involving the reaction of ethyl bromide with 2,3-dimethylimidazole . Another method involves an ion exchange process where 1,2-dimethyl-3-ethylimidazole reacts with magnesium bromide to produce imidazole magnesium bromide, which then reacts with ammonium bromide to yield 1,2-dimethyl-3-ethyl bromide imidazole .Molecular Structure Analysis

The molecular structure of 1-Ethyl-2,3-dimethylimidazolium bromide has been analyzed and discussed in various studies . The crystal structures are characterized by layers of cations (in non-planar configuration) and anions stacked upon one another in a three-dimensional (3D) manner with several non-covalent interactions .Physical And Chemical Properties Analysis

1-Ethyl-2,3-dimethylimidazolium bromide is a white crystalline powder and is stored at room temperature in an inert atmosphere . It has a molecular weight of 205.1 .Aplicaciones Científicas De Investigación

Synthesis of Paramagnetic Ionic Liquids

1-Ethyl-2,3-dimethylimidazolium bromide has been used in the synthesis of novel paramagnetic ionic liquids . These ionic liquids are characterized by layers of cations and anions stacked upon one another in a three-dimensional (3D) manner with several non-covalent interactions . They have been characterized by thermal, structural, Raman spectroscopy, and magnetic studies .

Magnetic Studies

This compound has been used in magnetic studies, particularly in the study of three-dimensional antiferromagnetic ordering . The magneto-structural correlations evidence that the 3D magnetic ordering mainly takes place via Fe–X⋯X–Fe (X = Cl and Br) interactions .

Green Solvent for Biomass Deconstruction

1-Ethyl-2,3-dimethylimidazolium bromide has been identified as a promising green solvent for the deconstruction of water hyacinth biomass . It has been observed that [Emim][Br] pretreated samples have maximum crystalline value as compared to other ionic liquids pretreatments .

Lignin Removal

This compound has been used in the removal of lignin from biomass . FTIR data showed the removal of lignin from water hyacinth biomass by 12.77% for [Emim][Br] and 10.74% for [Edmim][Br] .

Reaction Solvent

1-Ethyl-2,3-dimethylimidazolium bromide is often used as a reaction solvent in organic synthesis due to its good solubility and catalytic properties . It is especially widely used in catalytic reactions .

Ionic Liquid Electrolyte

This compound can be used as an electrolyte in battery materials, replacing traditional organic solvent electrolytes . It has high conductivity and stability .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-ethyl-2,3-dimethylimidazol-3-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.BrH/c1-4-9-6-5-8(3)7(9)2;/h5-6H,4H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITMVCYKHULLDM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1C)C.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-2,3-dimethylimidazolium bromide | |

CAS RN |

98892-76-3 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98892-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B3176289.png)